1,3-Dioxepan-2-one

Vue d'ensemble

Description

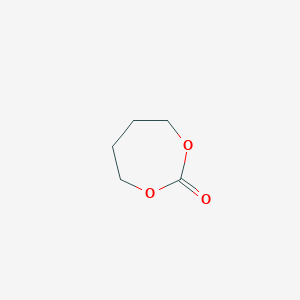

1,3-Dioxepan-2-one is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da . It is also known by other names such as 1,3-Dioxepan-2-on in German, 1,3-Dioxépan-2-one in French .

Molecular Structure Analysis

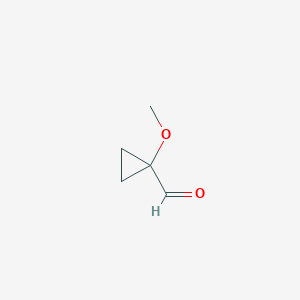

The molecular structure of this compound consists of a seven-membered ring with two oxygen atoms and five carbon atoms . The compound has a cyclic structure, which is a characteristic feature of dioxepanes .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its polymerization. The compound undergoes ring-opening polymerization, a process that has been studied extensively with various catalysts . The polymerization process is controlled and proceeds in a specific manner depending on the catalyst used .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 116.12 . It has a melting point of 55-60 °C and a predicted boiling point of 261.3±9.0 °C . The predicted density of the compound is 1.129±0.06 g/cm3 .

Applications De Recherche Scientifique

Polymerization and Molecular Weight Control

1,3-Dioxepan-2-one has been used in the ring-opening polymerization process, particularly activated by water-hydrogen chloride. This method allows for the creation of corresponding polymers with controlled molecular weight, depending on the amount of water used. The chain growth in this system occurs through the attack of the terminal hydroxyl group on the monomer activated with hydrogen chloride (Shibasaki, Sanda, & Endo, 1999).

Monomer-Polymer Equilibrium

The polymerization of 1,3-Dioxepan has been observed under specific conditions, such as vacuum in methylene dichloride solution with anhydrous perchloric acid. This reaction involves a clear monomer-polymer equilibrium, leading to the formation of cyclic oligomers and polymers through a ring-expansion mechanism (Plesch & Westermann, 1969).

Biodegradable Polymers for Biomedical Applications

1,5-Dioxepan-2-one, a derivative, has shown potential in biodegradable polymers for biomedical applications. Its copolymerization with L-lactide results in semi-crystalline, flexible materials. The crystallinity and erosion characteristics of these materials can be manipulated by adjusting the copolymer composition. Moreover, these materials have been explored for in vitro degradation behavior and as candidates for controlled release in drug delivery systems (Albertsson, Edlund, & Stridsberg, 2000).

Ring-Opening Reactions and Polymerization Catalysts

This compound's ring-opening reactions with various alcohols have been examined. The presence of trifluoroacetic acid (TFA) significantly enhances these reactions, producing ring-opened adducts and oligomers. Furthermore, the ring-opening polymerizations of this compound by alcohol-acid catalysts lead to the formation of corresponding polycarbonates. The molecular weights of these polycarbonates are determined by the conversions of the monomer, and the reaction mechanisms have been studied using NMR spectroscopy (Matsuo, Nakano, Sanda, & Endo, 1998).

Conformational Properties and Thermodynamics

The conformational properties of 1,3-dioxepane and its derivatives have been studied through dynamic nuclear magnetic resonance spectroscopy. These studies provide insights into the molecular behavior and structure of these compounds at different temperatures (Yavari, 1980). Additionally, the thermodynamics of copolymerization of 1,3-dioxolane with 1,3-dioxepane and 1,3-dioxane have been analyzed to understand the equilibrium constants and parameters involved in these processes (Szymanski, 1991).

Photoinitiated Polymerization

1,3-Dioxepane has been used in photoinitiated homopolymerization processes. The kinetics of these polymerizations were followed using gas chromatography and differential photocalorimetry, leading to the determination of the enthalpy of polymerization and final monomer concentrations (Vuluga, Pantiru, & Abadie, 1999).

Mécanisme D'action

The mechanism of action for the polymerization of 1,3-Dioxepan-2-one involves the use of organocatalysts . Different organocatalysts result in different polymerization mechanisms. For instance, t-BuP4 and DBU catalysts follow an initiator/chain end activated ROP mechanism, while TBD follows a nucleophilic ROP mechanism .

Orientations Futures

The future directions in the study of 1,3-Dioxepan-2-one are likely to involve further exploration of its polymerization processes and the development of new synthesis methods. The compound’s potential applications in the production of degradable polyesters and polycarbonates make it a subject of interest in sustainable chemical technologies .

Propriétés

IUPAC Name |

1,3-dioxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSWWACDZPRJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155449-11-9 | |

| Details | Compound: 1,3-Dioxepan-2-one, homopolymer | |

| Record name | 1,3-Dioxepan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155449-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 1,3-Dioxepan-2-one interesting for polymer synthesis?

A1: Unlike its six-membered counterpart, 1,3-dioxan-2-one, 7CC can undergo cationic ring-opening polymerization with minimal to no decarboxylation. [] This allows for the synthesis of polycarbonates with controlled structures and properties. [] Additionally, 7CC exhibits a significantly faster polymerization rate compared to 1,3-dioxan-2-one, attributed to its higher ring strain. [, ]

Q2: How does the polymerization rate of this compound compare to other cyclic carbonates?

A2: Studies have shown that this compound polymerizes considerably faster than the six-membered 1,3-dioxan-2-one. [] The observed polymerization rate of 7CC was found to be 100 times greater than that of 1,3-dioxan-2-one under similar cationic polymerization conditions. [] This difference is attributed to the higher ring strain present in the seven-membered ring, making it more susceptible to ring-opening. []

Q3: Can the molecular weight of poly(this compound) be controlled during synthesis?

A3: Yes, several studies demonstrate the controlled ring-opening polymerization of 7CC. Using initiators like water-hydrogen chloride [, ], titanium bisphenolate complexes [], or alkylborates combined with hydrogen chloride [], researchers achieved polymers with targeted molecular weights and narrow polydispersity indices. The molecular weight can be tailored by adjusting the monomer-to-initiator ratio. [, , ]

Q4: What types of catalysts are effective for this compound polymerization?

A4: A range of catalysts have proven successful for 7CC polymerization. These include:

- Lewis Acids: Trifluoromethane sulfonic acid (TfOH) has been used for cationic ROP. []

- Organometallic Complexes: Systems like [(BDIiPr)Zn(N(SiMe3)2)] and [(ONOOrBu)Y(N(SiHMe2)2)(THF)] demonstrated good control over polymerization. []

- Organic Catalysts: 4-N,N-dimethylaminopyridine (DMAP), 1.5.7-triazabicyclo-[4.4.0]dec-5-ene (TBD), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and cationic zirconocene complexes have been successfully employed. [, ]

Q5: How does the polymerization of this compound proceed mechanistically?

A5: The mechanism depends on the chosen catalyst and reaction conditions. For instance:

- Cationic Polymerization: Involves the activation of the monomer by a protonic acid or Lewis acid, followed by nucleophilic attack of the hydroxyl group of another monomer or the initiator. [, ]

- Anionic Polymerization: Initiated by strong bases, the mechanism proceeds through nucleophilic attack on the carbonyl carbon of the 7CC ring. []

Q6: Does the position of substituents on the this compound ring affect polymerization?

A6: Yes, the position of methyl substituents influences both the polymerization behavior and polymer properties. Research on 4-methyl-1,3-dioxepan-2-one (α-Me7CC) and 5-methyl-1,3-dioxepan-2-one (β-Me7CC) revealed that:

- α-Me7CC showed varying degrees of regioselectivity in ring-opening depending on the catalyst used. []

- β-Me7CC polymerization generally lacked regioselectivity due to the more remote methyl substituent. []

- The position of the methyl group impacted the glass transition temperature (Tg) of the resulting polymers. []

Q7: Can this compound be copolymerized with other monomers?

A7: Yes, 7CC has been successfully copolymerized with other monomers:

- Copolymerization of 7CC with trioxane under cationic conditions resulted in polyacetal-polycarbonate copolymers containing poly(oxytetramethylene) units. [] The copolymer composition could be controlled by varying the monomer feed ratio. []

- Block copolymers were synthesized via the living ring-opening polymerization of 7CC and ε-caprolactone using a cationic zirconocene complex. []

Q8: What are the potential applications of poly(this compound) and its copolymers?

A8: While further research is ongoing, potential applications include:

- Biodegradable Materials: Polycarbonates derived from 7CC, especially those using renewable resources for monomer synthesis, are of interest for biomedical and sustainable material applications. []

- Drug Delivery: Amine-functionalized block copolymers containing poly(this compound) segments have been investigated as potential drug nanovehicles. [] The pH-responsive nature of these copolymers makes them interesting candidates for targeted drug delivery.

Q9: Are there any computational studies on this compound and its polymerization?

A9: Yes, semi-empirical molecular orbital calculations using the PM3 Hamiltonian have been employed to estimate the ring strain of 7CC. [] These calculations revealed that the seven-membered ring is more strained than both five- and six-membered cyclic carbonates, explaining its higher reactivity in ring-opening reactions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)